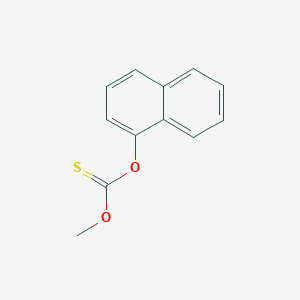

Methoxy(naphthalen-1-yloxy)methanethione

Description

Properties

CAS No. |

13704-12-6 |

|---|---|

Molecular Formula |

C12H10O2S |

Molecular Weight |

218.27 g/mol |

IUPAC Name |

methoxy(naphthalen-1-yloxy)methanethione |

InChI |

InChI=1S/C12H10O2S/c1-13-12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 |

InChI Key |

HOWCBJQIQREGAB-UHFFFAOYSA-N |

SMILES |

COC(=S)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

COC(=S)OC1=CC=CC2=CC=CC=C21 |

Synonyms |

Thiocarbonic acid methyl 1-naphtyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Lipophilicity

The position of methoxy groups on aromatic rings significantly impacts lipophilicity (logK). For example, in brominated and methoxy-substituted naphthalene derivatives (e.g., compounds 3b–3i), the 3-methoxy isomer (3c/4c) exhibits higher logK values than 2- or 4-methoxy isomers due to steric and electronic effects . Similarly, in methoxy(naphthalen-1-yloxy)methanethione, the naphthalen-1-yloxy group may enhance lipophilicity compared to isomers with substituents at other positions.

Table 1: Lipophilicity Trends in Methoxy-Substituted Compounds

| Compound Type | Substituent Position | logK (Relative) | Reference |

|---|---|---|---|

| Brominated naphthalene | 4-Bromo | High | |

| Methoxy naphthalene | 3-Methoxy | Highest | |

| This compound | 1-Naphthyloxy | Inferred High | - |

Table 2: Bioactivity of Methoxy- and Sulfur-Containing Compounds

| Compound Type | Functional Groups | Antifungal Activity | Reference |

|---|---|---|---|

| Trimethoxy geranylphenol | 3×OCH₃, OH | High | |

| Acetylated monomethoxy | OCH₃, COCH₃ | Increased vs. OH | |

| This compound | OCH₃, C=S | Not reported | - |

Physical and Chemical Properties

Molecular Weight and Boiling Points

1-Methoxynaphthalene (C₁₁H₁₀O) has a molecular weight of 158.20 g/mol and a boiling point of 274–276°C . This compound, with additional oxygen and sulfur atoms, likely has a higher molecular weight and altered volatility.

Reactivity

Thiocarbonyl groups (C=S) are more reactive than ketones (C=O) due to poorer orbital overlap and greater nucleophilic susceptibility. For example, naphthalenyl methanones (e.g., (3-methoxyphenyl)-naphthalen-1-ylmethanone) exhibit stability typical of aromatic ketones , whereas methanethiones may undergo thiol-exchange or oxidation reactions.

Table 3: Reactivity Comparison

| Compound Type | Functional Group | Reactivity | Reference |

|---|---|---|---|

| Naphthalenyl methanone | C=O | Moderate | |

| This compound | C=S | High | Inferred |

Crystallography and Structural Insights

Naphthalen-1-ylmethanol forms planar structures stabilized by O–H⋯O hydrogen bonds . In contrast, this compound lacks hydroxyl groups but may exhibit sulfur-mediated interactions (e.g., S⋯H or S⋯π bonds). Crystallographic studies using SHELX software (e.g., SHELXL for refinement) could resolve such features .

Preparation Methods

Etherification via Mitsunobu Coupling

The Mitsunobu reaction is a cornerstone for forming carbon-oxygen bonds, particularly in sterically hindered or electronically deactivated systems. For this compound, this method enables the sequential introduction of methoxy and naphthalen-1-yloxy groups onto a central carbonyl precursor.

Procedure :

-

Precursor Synthesis : A diol or hydroxyl-containing ketone, such as 2-hydroxyacetophenone, serves as the starting material. The hydroxyl groups are protected using tert-butyl carbamate (Boc) to avoid undesired side reactions.

-

Mitsunobu Coupling : The protected intermediate undergoes Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with methanol and 1-naphthol. This step substitutes the hydroxyl groups with methoxy and naphthalen-1-yloxy moieties, yielding the diether intermediate.

-

Deprotection and Oxidation : Acidic hydrolysis removes the Boc group, followed by oxidation of the resultant alcohol to a ketone using pyridinium chlorochromate (PCC).

Optimization :

Direct Thionation of Methoxy(naphthalen-1-yloxy)methanone

Thionation converts the ketone precursor into the target thioketone. Lawesson’s reagent, a well-established thionating agent, is preferred due to its efficiency and compatibility with aromatic systems.

Procedure :

-

Reaction Setup : The ketone precursor (1 equiv) is refluxed with Lawesson’s reagent (1.2 equiv) in anhydrous toluene under nitrogen.

-

Workup : After 6–8 hours, the mixture is cooled, filtered, and concentrated. Column chromatography (silica gel, hexane/ethyl acetate) isolates the thioketone.

Key Parameters :

-

Temperature : Reflux conditions (110°C) ensure complete conversion.

-

Purity of Precursor : Residual moisture or oxidizing agents degrade Lawesson’s reagent, necessitating rigorous drying.

Alternative Synthetic Routes

Ullmann-Type Coupling for Ether Formation

Copper-catalyzed Ullmann coupling offers a complementary approach for introducing the naphthalen-1-yloxy group, particularly when Mitsunobu conditions fail due to steric hindrance.

Procedure :

-

Halogenation : Bromine or iodine is introduced at the target position on the aryl ring via electrophilic substitution.

-

Coupling : The halogenated intermediate reacts with 1-naphthol in the presence of copper(I) iodide and a diamine ligand (e.g., trans-1,2-diaminocyclohexane) at 100°C.

Advantages :

One-Pot Synthesis via Carbon Disulfide Alkylation

A direct route involves reacting carbon disulfide (CS₂) with sodium methoxide and sodium naphthalen-1-oxide. This method bypasses intermediate isolation but requires precise stoichiometric control.

Procedure :

-

Alkoxide Preparation : Sodium methoxide and sodium naphthalen-1-oxide are prepared separately in dry THF.

-

CS₂ Reaction : Carbon disulfide is added dropwise to a mixture of the alkoxides at 0°C, yielding the thioketone after 12 hours.

Challenges :

-

Statistical distribution of products necessitates careful purification.

Analytical Characterization

Spectroscopic Confirmation

-

IR Spectroscopy : The C=S stretch appears at 1,150–1,050 cm⁻¹, distinct from the C=O stretch (~1,700 cm⁻¹).

-

¹H NMR : Deshielding of protons adjacent to the thiocarbonyl group (δ 3.8–4.2 ppm for methoxy; δ 7.5–8.5 ppm for naphthyl protons).

-

Mass Spectrometry : Molecular ion peaks ([M+H]⁺) correlate with the calculated molecular weight (e.g., m/z 284 for C₁₃H₁₂O₂S).

Chromatographic Purity Assessment

-

HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve the thioketone from unreacted precursors, with ≥95% purity required for pharmaceutical applications.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.